molecular formula C19H21FN2O B4431700 1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine

1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine

Cat. No. B4431700
M. Wt: 312.4 g/mol
InChI Key: PEBKNTKYACLYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine, also known as FMBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of various physiological and behavioral processes. FMBP has gained significant attention in recent years due to its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine acts as a selective agonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a crucial role in the regulation of various physiological and behavioral processes. Activation of the 5-HT1A receptor by this compound leads to the inhibition of the firing of serotonergic neurons, resulting in an increase in the release of serotonin in various brain regions. This, in turn, leads to the activation of downstream signaling pathways that are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in various brain regions, leading to anxiolytic and antidepressant effects. This compound has also been shown to improve cognitive function and memory by enhancing the activity of the cholinergic system in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor in various brain regions. This, in turn, allows for the study of the specific role of the 5-HT1A receptor in various physiological and behavioral processes. However, one of the limitations of using this compound is its relatively low potency compared to other 5-HT1A receptor agonists, which may require higher doses for the desired effect.

Future Directions

There are several potential future directions for the use of 1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine in the treatment of neurological and psychiatric disorders. One direction is the development of more potent and selective 5-HT1A receptor agonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to elucidate the specific mechanisms underlying the effects of this compound on various physiological and behavioral processes.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated its anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. This compound has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBKNTKYACLYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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